![molecular formula C19H23ClN2OS B2983478 1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol CAS No. 338421-69-5](/img/structure/B2983478.png)
1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol” is a chemical compound with the molecular formula C19H23ClN2OS .
Synthesis Analysis
While there isn’t specific information available on the synthesis of this exact compound, related compounds such as ketamine have been synthesized using a hydroxy ketone intermediate . The synthesis process involves several steps, including the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, dehydration in the presence of an acidic ionic liquid, oxidation of the synthesized alkene by potassium permanganate, imination of the intermediate by methyl amine, and finally, the rearrangement of the obtained imine at elevated temperature .Molecular Structure Analysis
The molecular structure of this compound includes a chlorophenyl group, a phenylpiperazino group, and a propanol group .Scientific Research Applications
Synthesis and Chemical Properties
Research has explored the synthesis and properties of compounds with structural similarities to 1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol. For example, the asymmetric synthesis of (S)-3-chloro-1-phenyl-1-propanol using Saccharomyces cerevisiae reductase demonstrates the potential for enantioselective synthesis of chiral intermediates, which could be relevant for the synthesis of 1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol (Choi et al., 2010).
Catalysis and Chemical Reactions
Compounds with sulfanyl groups have been utilized as catalysts in chemical reactions. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has been employed as a recyclable catalyst for condensation reactions, indicating the potential catalytic applications of sulfanyl-containing compounds (Tayebi et al., 2011).
Material Science
Research into thiophenyl-substituted compounds has revealed their utility in creating materials with desirable optical properties. Transparent aromatic polyimides derived from thiophenyl-substituted benzidines, for instance, exhibit high refractive indices and small birefringence, suggesting potential applications in material science for 1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol (Tapaswi et al., 2015).
Molecular Modeling and Drug Design
The synthesis and evaluation of compounds similar to 1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol may also contribute to drug design and discovery. For example, the synthesis of 3-amino-1,1-diaryl-2-propanols as potential antidepressant agents demonstrates the relevance of such compounds in medicinal chemistry (Clark et al., 1979).
properties
IUPAC Name |
1-(2-chlorophenyl)sulfanyl-3-(4-phenylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2OS/c20-18-8-4-5-9-19(18)24-15-17(23)14-21-10-12-22(13-11-21)16-6-2-1-3-7-16/h1-9,17,23H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQIVDMNQZDYMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(CSC2=CC=CC=C2Cl)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Chlorophenyl)sulfanyl]-3-(4-phenylpiperazino)-2-propanol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-(benzo[d]thiazol-2-yl)thiophen-2-yl)-5-bromo-2-chlorobenzamide](/img/structure/B2983395.png)
![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(2-oxooxazolidin-3-yl)acetamide](/img/structure/B2983398.png)
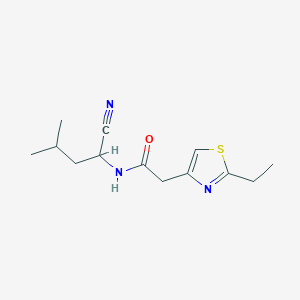
![(E)-3-benzyl-6-(3-chlorostyryl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B2983400.png)
![2-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole](/img/structure/B2983401.png)
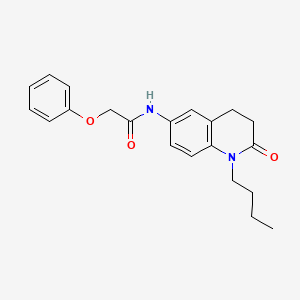
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-sulfonamide](/img/structure/B2983403.png)
![2-[5-(3,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]phenyl methyl sulfide](/img/structure/B2983404.png)
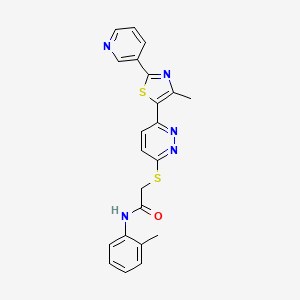
![1-[4-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid](/img/structure/B2983411.png)
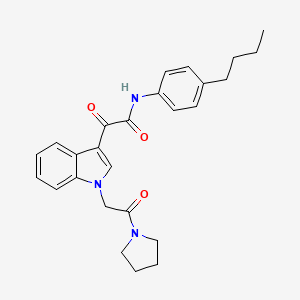
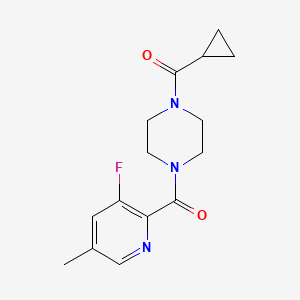
![4-(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-[(3-chlorophenyl)methyl]butanamide](/img/structure/B2983417.png)
![Ethyl 2-(4-(dimethylamino)benzamido)-6-methylthieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2983418.png)